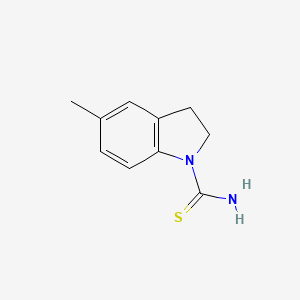

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Description

Properties

IUPAC Name |

5-methyl-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7-2-3-9-8(6-7)4-5-12(9)10(11)13/h2-3,6H,4-5H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKPYUYJBKFQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-methyl-2,3-dihydro-1H-indole-1-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Studies have shown its potential as an antimicrobial agent.

Medicine: Research indicates its potential in developing new therapeutic agents for various diseases.

Industry: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 5-Methyl-2,3-dihydro-1H-indole Derivatives

- Key Observations: Electron-Withdrawing vs. Positional Effects: Substituents at position 5 (e.g., methyl, amino) influence steric interactions. For example, 5-amino derivatives may engage in hydrogen bonding, while 5-methyl enhances hydrophobicity .

Physicochemical Properties

Table 3: Physicochemical Parameters

| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| 5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide | 206.29 | 2.1 | 2 | 67.5 |

| 5-Amino-N-methyl-2,3-dihydroindole-1-carboxamide | 191.23 | 1.8 | 3 | 76.3 |

| 5-Methoxy-3-methyl-1H-indole | 175.20 | 2.5 | 1 | 30.5 |

- Bioavailability: Lower logP values (e.g., 1.8–2.1) suggest moderate membrane permeability, balancing solubility and absorption .

Biological Activity

5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide is a compound belonging to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole core with a carbothioamide functional group. This substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

5-Methyl-2,3-dihydro-1H-indole-1-carbothioamide interacts with various biological targets, leading to significant biochemical effects. The compound is known to bind with high affinity to multiple receptors, affecting various signaling pathways. Key mechanisms include:

- Receptor Interaction : The compound may modulate the activity of specific receptors involved in cellular signaling.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for disease progression, contributing to its potential therapeutic effects.

- Biochemical Pathways : The compound influences several biochemical pathways due to its interaction with multiple molecular targets.

Biological Activities

Research indicates that 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Escherichia coli | 4.50 µg/mL |

| Candida albicans | 5.00 µg/mL |

These results suggest that it could be developed as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have shown that 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide can inhibit the growth of various cancer cell lines. For example:

- Pancreatic Cancer Models : The compound reduced cell viability significantly by targeting key signaling pathways involved in tumor growth and metastasis.

The mechanism behind this anticancer activity includes the inhibition of DDR1 (Discoidin Domain Receptor 1), which plays a role in cancer cell proliferation and survival .

Antiviral Activity

Preliminary studies indicate that this compound possesses antiviral properties by inhibiting viral replication through targeting specific viral enzymes. This suggests potential applications in treating viral infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated potent antibacterial activity, particularly against MRSA strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Potential

In a series of experiments involving pancreatic cancer cell lines, the compound was observed to induce apoptosis and inhibit cell migration. These findings were attributed to its ability to disrupt key signaling pathways associated with cancer progression .

Pharmacokinetics

Understanding the pharmacokinetic properties of 5-methyl-2,3-dihydro-1H-indole-1-carbothioamide is crucial for its development as a therapeutic agent. Research indicates that:

- Absorption : The compound shows favorable absorption characteristics when administered orally.

- Metabolism : It undergoes metabolic transformations that may affect its bioavailability and efficacy.

- Excretion : Renal excretion is a primary route for elimination from the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.